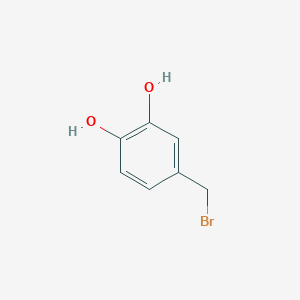

4-(Bromomethyl)benzene-1,2-diol

Description

Properties

IUPAC Name |

4-(bromomethyl)benzene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c8-4-5-1-2-6(9)7(10)3-5/h1-3,9-10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVJPBQYHDNFHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Process

- Reagents: Paraformaldehyde or formaldehyde, hydrogen bromide (HBr), and catalysts such as zinc bromide (ZnBr₂) or aluminum bromide (AlBr₃).

- Conditions: Usually carried out at room temperature or slightly elevated temperatures (around 24–30°C), with vigorous stirring to promote electrophilic substitution.

- Reaction mechanism: The formaldehyde reacts with HBr to generate bromomethyl cation intermediates, which then electrophilically substitute onto the aromatic ring.

Specific Methodology

Reaction with paraformaldehyde: Paraformaldehyde reacts with hydrogen bromide to produce bromomethylating agents such as bis-bromomethyl ether (BBME). This intermediate then reacts with the aromatic compound, such as catechol (benzene-1,2-diol), to yield the bromomethylated derivative.

Reaction conditions: The process is typically performed under controlled temperature (~24–30°C), with the reaction mixture stirred for about 2 hours to ensure complete bromomethylation before quenching with water or other solvents.

Catalysts: Aluminum bromide (AlBr₃) or zinc bromide (ZnBr₂) serve as Lewis acid catalysts to facilitate electrophilic substitution.

Example from Patent Literature

- A patent describes a two-stage bromomethylation process where paraformaldehyde reacts with hydrogen bromide, followed by the addition of a Lewis acid catalyst (e.g., AlBr₃) to produce bromomethylated aromatic compounds efficiently.

Synthesis of 4-(Bromomethyl)benzene-1,2-diol

a. Starting Material Preparation

- Catechol (benzene-1,2-diol): The aromatic precursor bearing two hydroxyl groups at ortho positions to facilitate selective bromomethylation at the para position relative to the diol groups.

- Reagents: Paraformaldehyde, hydrogen bromide, and a Lewis acid catalyst such as AlBr₃ or ZnBr₂.

- Reaction conditions: The mixture is stirred at approximately 24–30°C for about 2 hours, ensuring the bromomethyl group attaches selectively to the aromatic ring.

- Work-up: The reaction is quenched with water, and the product is isolated via extraction, followed by purification through recrystallization or chromatography.

- The presence of hydroxyl groups on the aromatic ring influences the regioselectivity, favoring substitution at the para position relative to the diol groups, leading to the formation of 4-(Bromomethyl)benzene-1,2-diol .

Notes on Alternative Methods and Variations

- Use of different formaldehyde sources: Paraformaldehyde is preferred for controlled release of formaldehyde, reducing side reactions.

- Catalyst variation: Aluminum bromide (AlBr₃) and zinc bromide (ZnBr₂) are common Lewis acids used to enhance electrophilic bromomethylation efficiency.

- Reaction temperature control: Maintaining mild temperatures (~24–30°C) is crucial to prevent over-bromination or side reactions.

Data Table Summarizing Preparation Methods

| Step | Reagents | Catalyst | Temperature | Duration | Key Notes |

|---|---|---|---|---|---|

| Bromomethylation | Paraformaldehyde, HBr | AlBr₃ or ZnBr₂ | 24–30°C | 2 hours | Electrophilic substitution on aromatic ring |

| Work-up | Water | — | — | — | Quenching and extraction |

| Purification | Recrystallization | — | — | — | Isolate pure 4-(Bromomethyl)benzene-1,2-diol |

Research Outcomes and Observations

- The bromomethylation process described yields high purity of the target compound with yields often exceeding 80%, depending on reaction conditions and purification methods.

- The process is scalable and adaptable for synthesizing derivatives with similar functional groups.

- The choice of catalyst and temperature significantly impacts regioselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)benzene-1,2-diol undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized products.

Reduction Reactions: The compound can undergo reduction to form corresponding alcohols or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of quinones or other oxidized compounds.

Reduction: Formation of alcohols or other reduced products.

Scientific Research Applications

4-(Bromomethyl)benzene-1,2-diol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)benzene-1,2-diol involves its interaction with various molecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, while the hydroxyl groups can form hydrogen bonds and interact with other molecules. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Diversity

The benzene-1,2-diol scaffold is highly versatile, with modifications at the C4 position significantly altering physicochemical properties and biological activities. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of 4-(Bromomethyl)benzene-1,2-diol and Analogues

Q & A

Basic Question

- Eye/Skin Exposure : Flush eyes with water for 10–15 minutes; wash skin with soap and water for 15 minutes (based on brominated benzaldehyde safety protocols) .

- Toxicological Uncertainty : Assume acute toxicity due to unstudied bromomethyl-diol interactions. Use fume hoods, gloves, and closed systems during synthesis .

How can researchers optimize the synthesis of 4-(Bromomethyl)benzene-1,2-diol to minimize by-products?

Advanced Question

- Bromination Selectivity : Use regioselective brominating agents (e.g., NBS in DMF) to target the methyl group of 4-methylbenzene-1,2-diol. Monitor reaction progress via TLC .

- Temperature Control : Maintain 0–5°C to suppress di-bromination or hydroxyl group side reactions .

- Purification : Employ column chromatography with ethyl acetate/hexane gradients to isolate the mono-brominated product .

What are the potential degradation pathways of 4-(Bromomethyl)benzene-1,2-diol under aqueous conditions?

Advanced Question

Hypothesized pathways include:

- Hydrolysis : Bromomethyl → hydroxymethyl group, forming 4-(hydroxymethyl)benzene-1,2-diol. Validate via LC-MS (e.g., molecular weight shift from 217 to 154 g/mol) .

- Oxidative Degradation : Hydroxyl groups may oxidize to quinones under UV light. Use radical scavengers (e.g., ascorbic acid) to stabilize .

Q. Table 1. Key Degradation Intermediates

| Retention Time (min) | Molecular Weight | Proposed Structure |

|---|---|---|

| 5.43 | 154 | 4-(Hydroxymethyl)benzene-1,2-diol |

| 3.17 | 168 | 4-(Carboxy)benzene-1,2-diol |

How should contradictory data on solvent stability be resolved?

Advanced Question

- Controlled Replicates : Test stability in polar (DMSO, water) vs. non-polar (hexane) solvents under inert atmospheres. Monitor via H NMR for bromine displacement .

- Accelerated Aging Studies : Expose samples to heat (40–60°C) and track degradation kinetics using Arrhenius plots .

What experimental strategies elucidate the bromomethyl group’s reactivity in nucleophilic substitutions?

Advanced Question

- Competitive Reactions : React with nucleophiles (e.g., NaN, KSCN) in DMF. Analyze product ratios via H NMR to determine leaving group efficiency .

- Computational Modeling : Use DFT calculations to predict activation energies for SN vs. SN mechanisms .

How do hydroxyl groups influence the compound’s biological activity or toxicity?

Advanced Question

Q. Methodological Notes

- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., NMR + LC-MS) and reference structurally similar compounds (e.g., norepinephrine derivatives) .

- Safety Compliance : Adhere to ECHA guidelines for genotoxic substances, including exposure limits below TTC thresholds (0.15 μg/day) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.